Amifostine trihydrate

Vue d'ensemble

Description

Amifostine trihydrate is a cytoprotective agent primarily used to reduce the cumulative renal toxicity associated with repeated administration of cisplatin in patients with advanced ovarian cancer or non-small cell lung cancer. It is also used to reduce the incidence of moderate to severe xerostomia in patients undergoing post-operative radiation treatment for head and neck cancer . This compound is a phosphorylated aminothiol compound that acts as a prodrug, which is converted to an active thiol metabolite in the body .

Applications De Recherche Scientifique

Amifostine trihydrate has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Amifostine trihydrate, also known as Amifostine, is a cytoprotective adjuvant . It is primarily targeted towards normal tissues, where it protects them from the damage caused by radiation and chemotherapy .

Mode of Action

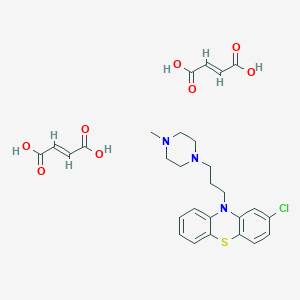

Amifostine is a prodrug that is dephosphorylated by alkaline phosphatase in tissues to a pharmacologically active free thiol metabolite . This metabolite is responsible for most of the cytoprotective and radioprotective properties of Amifostine . It is readily taken up by cells where it binds to and detoxifies reactive metabolites of platinum and alkylating agents as well as scavenges free radicals .

Biochemical Pathways

The biochemical pathways affected by Amifostine involve the detoxification of reactive metabolites of platinum and alkylating agents, as well as the scavenging of free radicals . Other possible effects include inhibition of apoptosis, alteration of gene expression, and modification of enzyme activity . Additionally, Amifostine has been shown to induce anaerobic metabolism and hypoxia-inducible factor 1α .

Pharmacokinetics

Amifostine is rapidly distributed into tissues following intravenous administration . Less than 10% of Amifostine remains in plasma 6 minutes after administration . It is an organic thiophosphate prodrug which is hydrolysed in vivo by alkaline phosphatase to the active cytoprotective thiol metabolite, WR-1065 .

Result of Action

The result of Amifostine’s action is the protection of normal tissues from the damage caused by radiation and chemotherapy . This is achieved through the detoxification of reactive metabolites and the scavenging of free radicals . The compound also has potential effects on the inhibition of apoptosis, alteration of gene expression, and modification of enzyme activity .

Action Environment

The action of Amifostine is influenced by the environment within the body. The hypovascularity and acidity of the tumor environment and the differential expression of alkaline phosphatase in normal and neoplastic tissues contribute to its cytoprotective selectivity . Healthy cells are preferentially protected because Amifostine and its metabolites are present in healthy cells at 100-fold greater concentrations than in tumor cells .

Analyse Biochimique

Biochemical Properties

Amifostine trihydrate is a prodrug that is dephosphorylated by alkaline phosphatase in tissues to a pharmacologically active free thiol metabolite . This metabolite is responsible for most of the cytoprotective and radioprotective properties of this compound . It is readily taken up by cells where it binds to and detoxifies reactive metabolites of platinum and alkylating agents as well as scavenges free radicals .

Cellular Effects

This compound has been shown to specifically protect healthy cells from damage caused by radiation and chemotherapy . Healthy cells are preferentially protected because this compound and its metabolites are present in healthy cells at 100-fold greater concentrations than in tumor cells . It also has potential effects on cellular metabolism, including inhibition of apoptosis, alteration of gene expression, and modification of enzyme activity .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to an active thiol metabolite by dephosphorylation . This metabolite binds to and detoxifies reactive metabolites of platinum and alkylating agents, and scavenges free radicals . Other possible effects include accelerated DNA repair, induction of cellular hypoxia, inhibition of apoptosis, alteration of gene expression, and modification of enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects on cells . These effects include changes in the effects of the product over time, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . It is rapidly dephosphorylated by alkaline phosphatase in tissues primarily to the active free thiol metabolite and, subsequently, to a less active disulfide metabolite .

Transport and Distribution

This compound is rapidly distributed into tissues . Following intravenous administration, less than 10% of this compound remains in plasma 6 minutes after administration .

Subcellular Localization

Given its role in detoxifying reactive metabolites and scavenging free radicals, it can be inferred that it may be localized in the cytoplasm where these processes occur .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of amifostine trihydrate involves dissolving amifostine in water, followed by the addition of an alcohol solvent or an alcohol solvent-water solution. The mixture is then cooled and crystallized. The weight ratio of amifostine to water to alcohol solvent in the crystallization system is typically 1:6.5-8.5:1.5-2.5, and the crystallization temperature ranges from 1°C to 20°C .

Industrial Production Methods

In industrial settings, this compound is often prepared as a sterile lyophilized crystalline preparation. This involves mixing amifostine with solvents such as acetone, ethanol, and water, followed by steps including removing pyrogen, filtering, sterilizing, filling, pre-freezing, lyophilizing, sublimation, and analysis drying . This method ensures the stability and quality of the final product, making it suitable for large-scale production and easy transport and storage .

Analyse Des Réactions Chimiques

Types of Reactions

Amifostine trihydrate undergoes several types of chemical reactions, including:

Dephosphorylation: Amifostine is dephosphorylated by alkaline phosphatase in tissues to produce a pharmacologically active free thiol metabolite.

Oxidation and Reduction: The thiol group in the active metabolite can undergo oxidation and reduction reactions, which are crucial for its cytoprotective properties.

Common Reagents and Conditions

Alkaline Phosphatase: This enzyme is responsible for the dephosphorylation of amifostine to its active thiol form.

Oxidizing and Reducing Agents: Various oxidizing and reducing agents can interact with the thiol group in the active metabolite, affecting its activity and stability.

Major Products Formed

The primary product formed from the dephosphorylation of amifostine is the active thiol metabolite, which is responsible for its cytoprotective effects .

Comparaison Avec Des Composés Similaires

Amifostine trihydrate is unique among cytoprotective agents due to its broad-spectrum activity and selective protection of normal tissues. Similar compounds include:

Dexrazoxane: A cytoprotective agent used to reduce the cardiotoxicity of anthracycline chemotherapy.

Compared to these compounds, this compound has a broader range of applications and a unique mechanism of action that involves dephosphorylation and free radical scavenging .

Propriétés

IUPAC Name |

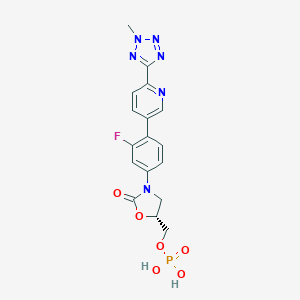

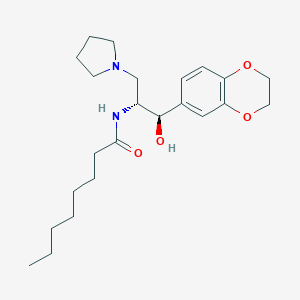

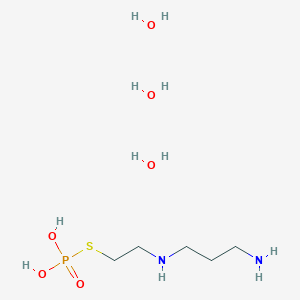

2-(3-aminopropylamino)ethylsulfanylphosphonic acid;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15N2O3PS.3H2O/c6-2-1-3-7-4-5-12-11(8,9)10;;;/h7H,1-6H2,(H2,8,9,10);3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQPXJKRNHJWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNCCSP(=O)(O)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H21N2O6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150210 | |

| Record name | Amifostine hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112901-68-5 | |

| Record name | Amifostine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112901685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amifostine hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amifostine Trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMIFOSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M487QF2F4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.